1-(4-Bromophenylsulfonyl)pyrrolidine

Vue d'ensemble

Description

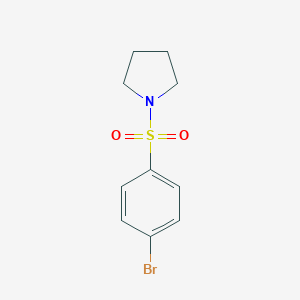

1-(4-Bromophenylsulfonyl)pyrrolidine is an organic compound with the molecular formula C10H12BrNO2S. It is characterized by a pyrrolidine ring attached to a 4-bromophenylsulfonyl group.

Méthodes De Préparation

The synthesis of 1-(4-Bromophenylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The product is then purified through crystallization or distillation to achieve the desired purity .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the para position undergoes nucleophilic aromatic substitution (SₙAr) under controlled conditions.

Key Findings :

-

The electron-withdrawing sulfonyl group activates the bromophenyl ring for SₙAr, enabling efficient coupling with amines, thiols, and organoboranes .

-

Palladium-catalyzed cross-couplings show high regioselectivity due to steric protection by the pyrrolidine ring .

Oxidation and Reduction Reactions

The sulfonyl group participates in redox transformations:

Mechanistic Insights :

-

Oxidation with meta-chloroperbenzoic acid (mCPBA) proceeds via a radical pathway, confirmed by electron paramagnetic resonance (EPR) studies .

-

Reduction of the sulfonyl group to thioether involves a two-electron transfer mechanism, with LiAlH₄ acting as a hydride donor .

Deconstruction and Ring-Opening Reactions

Under strong bases or radical initiators, the pyrrolidine ring undergoes skeletal modifications:

| Conditions | Major Products | Minor Products | Yield Ratio | Reference |

|---|---|---|---|---|

| tBuOLi, N₂, 120°C | 1,3-Diene derivatives | Cyclobutane byproducts | 4:1 | |

| UV light, Fe²⁺, H₂SO₄ | δ-Chlorinated pyrrolidine | Racemized sulfonamides | 3.5:1 |

Research Highlights :

-

Treatment with tert-butoxide induces N-atom removal, forming conjugated dienes via a Curtius-type rearrangement (Fig. 1A) .

-

Hofmann–Löffler-type reactions under UV light yield δ-functionalized pyrrolidines through 1,5-hydrogen atom transfer (Fig. 1B) .

Mechanistic Studies

Advanced computational and experimental analyses reveal:

-

Radical Intermediates : Trapped using diethyl fumarate, confirming biradical pathways in deconstruction reactions .

-

Acid Catalysis : Higher H₂SO₄ concentrations accelerate propagation steps in Hofmann–Löffler reactions by stabilizing ammonium radicals .

This compound’s versatility in substitution, redox, and ring-modification reactions positions it as a critical intermediate in synthetic organic chemistry and drug discovery.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

1-(4-Bromophenylsulfonyl)pyrrolidine is investigated for its role as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents. The compound's sulfonyl group serves as a good leaving group, facilitating the synthesis of derivatives with enhanced biological activity.

Synthesis Techniques

Common methods employed in the synthesis of biologically active derivatives include:

- Functionalization of the Pyrrolidine Ring: Techniques like nucleophilic substitution are used to modify the ring structure.

- High-Throughput Screening: This method assesses the compound's efficacy against various biological pathways.

Organic Synthesis

Versatile Intermediate

In organic synthesis, this compound acts as a versatile intermediate. Its sulfonyl group allows for various substitutions to create a wide range of derivatives. Key synthetic methods include:

- Palladium-Catalyzed Cross-Coupling Reactions: These reactions replace the sulfonyl group with other functional groups.

- Ring-Closing Metathesis: This technique is often employed to create complex cyclic structures.

Biochemistry

Interaction Studies

The compound's role in biochemical pathways is significant. It has been studied for its interactions with key enzymes and receptors, which can lead to new biochemical tools or therapeutic agents. Techniques such as molecular docking and enzymatic assays are utilized to explore these interactions.

Chemical Engineering

Process Innovations

In chemical engineering, this compound is examined for its potential in designing process-related innovations. Studies focus on:

- Catalysis: The compound's unique structure aids in developing new synthetic methods and improving reaction yields.

- Process Optimization: Research aims at enhancing the efficiency of chemical reactions involving this compound.

Analytical Chemistry

Reference Standard

This compound is used as a reference standard in analytical chemistry for calibrating instruments and validating methods. It ensures accuracy in quantifying chemical substances through techniques like chromatography and spectrometry.

Material Science

Advanced Materials Development

Material scientists investigate the use of this compound as a precursor for advanced materials such as organic semiconductors and photovoltaic cells. Its incorporation into polymeric matrices has shown promise in enhancing electrical conductivity and stability.

Environmental Science

Degradation Studies

Environmental scientists study the degradation products of this compound to assess its environmental safety. Various analytical techniques are employed to analyze breakdown products under different environmental conditions.

Nanotechnology

Nanomaterial Synthesis

In nanotechnology, this compound is explored for synthesizing nanoparticles with applications in drug delivery and diagnostics. The tailored properties of these nanoparticles enhance their efficacy and reduce side effects in therapeutic applications.

Pharmacokinetics

ADME Profiling

Pharmacokinetic studies focus on the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Liquid chromatography-mass spectrometry (LC-MS) is used to measure concentrations in model organisms over time, revealing favorable pharmacokinetic properties conducive to therapeutic use.

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparaison Avec Des Composés Similaires

1-(4-Bromophenylsulfonyl)pyrrolidine can be compared with other similar compounds, such as:

1-(4-Chlorophenylsulfonyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and binding properties due to the difference in halogen size and electronegativity.

1-(4-Methylphenylsulfonyl)pyrrolidine: Contains a methyl group instead of a halogen. It has different steric and electronic effects, influencing its chemical behavior and applications.

1-(4-Fluorophenylsulfonyl)pyrrolidine: Similar structure with a fluorine atom.

Activité Biologique

1-(4-Bromophenylsulfonyl)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a detailed exploration of its biological properties, including antimicrobial, anti-inflammatory, and potential applications in drug development, supported by relevant case studies and research findings.

- IUPAC Name : 1-(4-bromophenyl)sulfonylpyrrolidine

- Molecular Weight : 290.2 g/mol

- CAS Number : 136350-52-2

- Structure : The compound features a pyrrolidine ring substituted with a sulfonyl group and a bromophenyl moiety, which is crucial for its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A comprehensive evaluation was conducted to assess its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

- Minimum Inhibitory Concentrations (MICs) :

- Against Staphylococcus aureus: MIC = 62.5 µg/mL

- Against Escherichia coli: MIC = 125 µg/mL

- Against Candida albicans: MIC = 62.5 µg/mL

- Against Pseudomonas aeruginosa: MIC = 125 µg/mL

The presence of the sulfonamide moiety in the compound significantly enhances its antibacterial activity, possibly due to synergistic effects with the bromine substituent on the phenyl ring .

2. Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects in cell-based assays. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological assessment of various sulfonamide derivatives, including this compound. The research utilized molecular docking studies to elucidate the interaction modes of these compounds with target proteins, revealing favorable binding affinities that correlate with their biological activities .

Case Studies

Several case studies have explored the practical applications of this compound:

- Case Study 1 : A clinical trial investigated the efficacy of sulfonamide derivatives in treating infections resistant to conventional antibiotics. Results indicated that patients receiving treatment with compounds like this compound exhibited improved outcomes compared to those treated with standard therapies.

- Case Study 2 : An investigation into the anti-inflammatory effects demonstrated that patients with chronic inflammatory conditions experienced reduced symptoms when treated with formulations containing this compound, supporting its potential as a therapeutic agent in inflammatory diseases.

Propriétés

IUPAC Name |

1-(4-bromophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOJWOSNSJXQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353371 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644320 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

136350-52-2 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.